Propiophenone, 4'-fluoro-3-(phenethylamino)-, hydrochloride
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Overview
Description
Propiophenone, 4’-fluoro-3-(phenethylamino)-, hydrochloride is a synthetic compound that belongs to the class of substituted cathinones. These compounds are known for their stimulant properties and are often used in scientific research to study their effects on the central nervous system. The compound is characterized by the presence of a fluorine atom at the 4’ position and a phenethylamino group at the 3 position of the propiophenone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 4’-fluoro-3-(phenethylamino)-, hydrochloride typically involves a multi-step processThe final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also involve purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Propiophenone, 4’-fluoro-3-(phenethylamino)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Propiophenone, 4’-fluoro-3-(phenethylamino)-, hydrochloride has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft . This inhibition is achieved through the binding of the compound to the dopamine transporter (DAT) and norepinephrine transporter (NET), preventing the reabsorption of these neurotransmitters into the presynaptic neuron .
Comparison with Similar Compounds
Propiophenone, 4’-fluoro-3-(phenethylamino)-, hydrochloride is similar to other substituted cathinones such as:
α-Pyrrolidinopentiophenone (α-PVP): Known for its potent stimulant effects and similar mechanism of action.
Methcathinone: Another stimulant with a slightly different chemical structure but similar effects on the central nervous system.
3,4-Methylenedioxypyrovalerone (MDPV): A well-known synthetic cathinone with strong psychostimulant properties.
The uniqueness of Propiophenone, 4’-fluoro-3-(phenethylamino)-, hydrochloride lies in its specific substitution pattern, which can influence its pharmacological profile and potency compared to other similar compounds.
Properties
CAS No. |
88837-88-1 |
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Molecular Formula |
C17H19ClFNO |
Molecular Weight |
307.8 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-(2-phenylethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C17H18FNO.ClH/c18-16-8-6-15(7-9-16)17(20)11-13-19-12-10-14-4-2-1-3-5-14;/h1-9,19H,10-13H2;1H |
InChI Key |
HHVFOYAVXKASDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCC(=O)C2=CC=C(C=C2)F.Cl |
Origin of Product |
United States |
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